Enhanced Acidity from Ortho-Chloro Substitution
The target compound's predicted pKa of 2.65±0.25 is substantially lower (stronger acid) than that of the direct regioisomer 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid (CAS 212515-76-9), which has a predicted pKa of 3.94±0.10 . This ~1.3 log unit difference is attributed to the ortho-chloro group's inductive electron withdrawal, which stabilizes the conjugate base.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.65±0.25 (Predicted) |
| Comparator Or Baseline | 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: 3.94±0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -1.29 units (Target is stronger acid) |
| Conditions | Predicted values from ChemicalBook database; no specific experimental conditions provided for these predictions. |
Why This Matters
A lower pKa means the target compound will be predominantly deprotonated and more water-soluble at near-neutral pH compared to the comparator, impacting its suitability for aqueous-phase bioconjugation, salt formation, or pH-dependent extraction protocols.
